molecular formula CCl3NO2 B14232497 Trichloromethyl nitrite CAS No. 496787-30-5

Trichloromethyl nitrite

Cat. No.: B14232497
CAS No.: 496787-30-5
M. Wt: 164.37 g/mol
InChI Key: GFNFFMACHJPNML-UHFFFAOYSA-N
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Description

Trichloromethyl nitrite is a chemical compound characterized by the presence of a trichloromethyl group (CCl₃) attached to a nitrite group (NO₂). This compound is known for its applications in various fields, including agriculture, where it is used as a nitrification inhibitor to enhance nitrogen use efficiency in soils.

Preparation Methods

Synthetic Routes and Reaction Conditions: Trichloromethyl nitrite can be synthesized through the reaction of trichloromethyl compounds with nitrite sources under controlled conditions. One common method involves the reaction of trichloromethyl chloride with sodium nitrite in the presence of a solvent like acetonitrile. The reaction is typically carried out at low temperatures to prevent decomposition of the product.

Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions: Trichloromethyl nitrite undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form trichloromethyl nitrate.

    Reduction: Reduction reactions can convert it into trichloromethyl amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the nitrite group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products Formed:

    Oxidation: Trichloromethyl nitrate.

    Reduction: Trichloromethyl amine derivatives.

    Substitution: Various substituted trichloromethyl compounds depending on the nucleophile used.

Scientific Research Applications

Trichloromethyl nitrite has a wide range of applications in scientific research:

    Biology: It is studied for its potential effects on biological systems, particularly in the context of nitrification inhibition.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of trichloromethyl nitrite primarily involves its role as a nitrification inhibitor. It inhibits the activity of ammonia-oxidizing bacteria and archaea, thereby reducing the conversion of ammonium to nitrate in soils. This inhibition is achieved through the interaction of the trichloromethyl group with the active sites of the enzymes involved in nitrification, leading to the formation of stable complexes that prevent the enzymes from functioning properly.

Comparison with Similar Compounds

    Nitrapyrin: 2-chloro-6-(trichloromethyl)pyridine, another nitrification inhibitor.

    Etridiazole: 5-ethoxy-3-trichloromethyl-1,2,4-thiadiazole, used in agriculture.

    Dicyandiamide (DCD): A nitrification inhibitor used in various agricultural applications.

Uniqueness: Trichloromethyl nitrite is unique due to its specific combination of trichloromethyl and nitrite groups, which confer distinct chemical properties and reactivity

Properties

CAS No.

496787-30-5

Molecular Formula

CCl3NO2

Molecular Weight

164.37 g/mol

IUPAC Name

trichloromethyl nitrite

InChI

InChI=1S/CCl3NO2/c2-1(3,4)7-5-6

InChI Key

GFNFFMACHJPNML-UHFFFAOYSA-N

Canonical SMILES

C(ON=O)(Cl)(Cl)Cl

Origin of Product

United States

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